![molecular formula C41H42N8O8 B1193512 3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B1193512.png)
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SJF620 is a novel PROTAC, inducing degradation of both wild-type and C481S mutant BTK in immortalized cells and patient-derived B-lymphocytes, showing significantly better pharmacokinetic profile than MT802.
Scientific Research Applications
Application in BTK Inhibition and Cancer Treatment
A study by Liu et al. (2020) synthesized a new PROTAC degradation agent known as SPB5208, which includes the compound . This agent targets Bruton’s tyrosine kinase (BTK), crucial in B-cell receptor signaling and implicated in various cancers. SPB5208 demonstrated high selectivity in reducing BTK enzyme activity and effectively inhibited cancer cell proliferation. It induces BTK protein degradation in a proteasome- and CRBN-dependent manner, both in vitro and in vivo, making it a promising pharmacological tool for studying new BTK PROTACs and their mechanisms in physiological environments (Liu et al., 2020).
Role in Synthesis of Novel Pyrazolo[1,5-a]pyrimidines
Singleton et al. (2019) prepared a series of novel pyrazolo[1,5-a]pyrimidines with significant antimitotic activities against cancer cell lines. These compounds, including derivatives of the compound , showed potential as selective inhibitors of JAK1 JH2 pseudokinase and VPS34, important targets in cancer therapy. The synthesis process involved sequential treatments leading to a broad array of derivatives, with the most active compounds showing promising EC50 values (Singleton et al., 2019).
Utilization in Isoxazoline and Isoxazole Synthesis
Rahmouni et al. (2014) reported the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through a [3+2] cycloaddition process. The compound served as a precursor in this process, leading to the formation of new isoxazolines and isoxazoles. This study demonstrates the compound’s versatility in the synthesis of various heterocyclic compounds with potential pharmacological applications (Rahmouni et al., 2014).
Contribution to Antioxidant Research
Gouda (2012) utilized a derivative of the compound for the synthesis of new pyrazolopyridine derivatives with notable antioxidant properties. Some of these synthesized compounds exhibited the ability to protect DNA from damage, highlighting the compound’s potential in developing new antioxidant agents (Gouda, 2012).
properties
Product Name |
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
---|---|
Molecular Formula |
C41H42N8O8 |
Molecular Weight |
774.835 |
IUPAC Name |
3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C41H44N8O7/c42-38-36-37(27-6-8-31(9-7-27)56-30-4-2-1-3-5-30)46-49(39(36)44-26-43-38)29-14-16-47(17-15-29)18-19-53-20-21-54-22-23-55-32-10-11-33-28(24-32)25-48(41(33)52)34-12-13-35(50)45-40(34)51/h1-11,24,26,29,34H,12-23,25H2,(H2,42,43,44)(H,45,50,51) |
InChI Key |
KCRCMDOSXFUJPF-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCOCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SJF620; SJF-620; SJF 620 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.